MFCD00167753
Overview
Description
MFCD00167753 is a chemical compound known for its utility in peptide synthesis. It is often used as a coupling reagent, facilitating the formation of peptide bonds with minimal racemization. The compound is characterized by its high reactivity and efficiency in promoting amide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00167753 typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with N,N,N’,N’-tetramethyluronium tetrafluoroborate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: MFCD00167753 primarily undergoes substitution reactions. It is highly reactive towards nucleophiles, which makes it an excellent reagent for peptide coupling.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines and alcohols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide, under inert atmosphere conditions to prevent moisture interference.
Major Products: The major products formed from reactions involving this compound are amides and esters, depending on the nucleophile used. For instance, when reacted with an amine, the product is an amide, whereas reaction with an alcohol yields an ester.
Scientific Research Applications
MFCD00167753 is widely used in scientific research, particularly in the field of peptide synthesis. Its high reactivity and efficiency make it a preferred choice for synthesizing peptides with minimal racemization. Additionally, it finds applications in the synthesis of complex organic molecules in medicinal chemistry and drug development. The compound is also used in the preparation of various biomolecules and polymers in material science.
Mechanism of Action
The compound exerts its effects by facilitating the formation of peptide bonds. The mechanism involves the activation of the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by an amine. This results in the formation of an amide bond, with the tetrafluoroborate acting as a leaving group. The molecular targets are primarily the carboxyl and amino groups of amino acids, and the pathways involved include nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds:
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
- O-(Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Uniqueness: Compared to similar compounds, MFCD00167753 offers higher reactivity and efficiency in peptide coupling reactions. Its unique structure allows for minimal racemization, making it particularly valuable in the synthesis of chiral peptides. Additionally, its stability and ease of handling further enhance its utility in various chemical and biological applications.
Properties
IUPAC Name |
[dimethylamino-[[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWWFCCBWWXSA-NYLBFTITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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